molecular formula C7H4ClIN2 B592062 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-10-5

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B592062
CAS No.: 1190318-10-5
M. Wt: 278.477
InChI Key: QGKROTYYWLVZRN-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the CAS Number: 1190318-10-5 . It has a molecular weight of 278.48 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H . This indicates the presence of chlorine, iodine, and nitrogen in the molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Azaindoles and Pyrrolopyridines

Efficient Synthesis of Azaindoles

The compound has been used as a precursor in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This method provides a versatile approach to generating compounds with potential bioactivity, illustrating the compound's role in facilitating complex synthesis processes (Figueroa‐Pérez et al., 2006).

Palladium-Promoted Coupling Reactions

Another study describes the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines through iododediazonation, followed by efficient coupling reactions. This showcases the compound's utility in creating scaffolds for further functionalization, a crucial step in the design of molecules with desired properties (Lavecchia et al., 2004).

Development of Bisphosphonates and Fluorophores

Bisphosphonate Derivatives

A synthesis approach was employed to create new 1-hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine. These compounds are of interest due to their potential biological applications, demonstrating the foundational role of the chemical in producing biologically relevant derivatives (Teixeira et al., 2013).

Aggregate Induced Emission (AIE) of Tetra-aryl Azaindoles

Utilizing a related compound, researchers developed a method for the synthesis of tetra-aryl 7-azaindoles, which showed aggregate-induced emission properties. This finding is significant for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging, highlighting the compound's potential in the development of advanced materials and fluorophores (Cardoza et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine are not available, the compound belongs to a class of chemicals that have been studied for their potential in agrochemicals and functional materials . Additionally, more than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, suggesting a wide range of potential applications .

Properties

IUPAC Name

7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKROTYYWLVZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696672
Record name 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-10-5
Record name 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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